Cetirizine N-oxide
Overview
Description
Cetirizine N-oxide is a derivative of cetirizine, an antihistamine commonly used to treat allergy symptoms. This compound is formed through the oxidation of cetirizine and is known for its role in the degradation process of cetirizine in various formulations
Mechanism of Action
Target of Action
Cetirizine N-oxide, like its parent compound cetirizine, is likely to act as a selective antagonist of the Histamine-1 (H1) receptor . The H1 receptor plays a crucial role in allergic reactions, mediating effects such as vasodilation, bronchoconstriction, and stimulation of sensory nerves .
Mode of Action
As a H1 receptor antagonist, this compound would be expected to bind to these receptors without activating them, thereby blocking the action of histamine and reducing allergic symptoms . This interaction prevents histamine from binding and activating the receptors, which would otherwise lead to allergic symptoms .
Biochemical Pathways
The primary pathway affected by this compound is likely the histamine signaling pathway. By blocking the H1 receptor, it prevents the downstream effects of histamine, which include inflammation and smooth muscle contraction .
Pharmacokinetics
Cetirizine, the parent compound, is known to be well-absorbed orally, metabolized in the liver, and excreted in urine
Result of Action
The molecular and cellular effects of this compound’s action would be expected to include a reduction in the allergic response. By blocking the H1 receptor, it would prevent histamine from exerting its effects, thereby reducing inflammation, itching, and other allergic symptoms .
Action Environment
The action of this compound could be influenced by various environmental factors. For example, its stability and efficacy could be affected by the pH of its environment . In a study, cetirizine was found to be more stable at pH 4.5 and 6.5 during exposure at 80°C . Only a small amount of this compound was formed at these pH levels, but the formation increased at pH > 7 . This suggests that the action of this compound could be influenced by the pH of its environment.
Biochemical Analysis
Biochemical Properties
Cetirizine N-oxide plays a significant role in biochemical reactions, particularly in the context of oxidative stress. It interacts with various enzymes and proteins, including flavin-containing monooxygenase (FMO), which catalyzes the N-oxidation of tertiary alkylamino moieties. The interaction between this compound and FMO is crucial for its formation and subsequent biochemical activity. Additionally, this compound may interact with other biomolecules, such as peroxyl radicals, which are involved in its oxidative degradation process .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and degradation of cetirizine in polyethylene glycol (PEG)-containing formulations, leading to changes in cellular function. The formation of this compound can impact cell signaling pathways by altering the redox state of cells, which in turn affects gene expression and cellular metabolism . These changes can have downstream effects on cell function, including modulation of inflammatory responses and oxidative stress.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through oxidative processes. This compound is formed via the selective oxidation of cetirizine, often facilitated by hydrogen peroxide and sodium percarbonate. This oxidation process leads to the formation of reactive intermediates, such as peroxyl radicals, which further react with cetirizine to produce this compound . The binding interactions of this compound with enzymes like FMO play a crucial role in its molecular mechanism, influencing enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time, particularly in terms of stability and degradation. Studies have shown that this compound is more stable at pH 4.5 and 6.5, with minimal formation observed at these pH levels during prolonged exposure . Higher levels of this compound formation are observed at pH levels greater than 7. The stability and degradation of this compound are influenced by the presence of reactive peroxide intermediates, which can lead to long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound may exhibit minimal adverse effects, while higher dosages can lead to toxic or adverse effects. Studies have shown that the antihistamine activity of cetirizine, and by extension this compound, can be observed in various animal models
Metabolic Pathways
This compound is involved in several metabolic pathways, including N-oxidation and N-dealkylation. The metabolism of this compound is primarily facilitated by enzymes such as FMO, which catalyze the oxidative N-oxidation of tertiary alkylamino moieties . This metabolic pathway plays a crucial role in the formation and subsequent degradation of this compound. Additionally, the presence of reactive intermediates, such as peroxyl radicals, can influence the metabolic flux and metabolite levels of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound is transported across cellular membranes and distributed within different tissues, where it can accumulate and exert its effects . The interaction of this compound with transporters and binding proteins plays a crucial role in its localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is often localized within cellular compartments such as peroxisomes, where it is involved in oxidative processes . The subcellular localization of this compound is directed by targeting signals and post-translational modifications, which ensure its proper distribution within cells. This localization is essential for the compound’s biochemical activity and its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cetirizine N-oxide can be synthesized through the selective oxidation of cetirizine. Common oxidizing agents used in this process include hydrogen peroxide and sodium percarbonate. The reaction is typically carried out in an aqueous medium, sometimes with the addition of catalysts such as sodium tungstate or molybdenum trioxide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the process generally involves the controlled oxidation of cetirizine under optimized conditions to ensure high yield and purity. The reaction mixture is then purified using techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) .
Chemical Reactions Analysis
Types of Reactions: Cetirizine N-oxide primarily undergoes oxidation reactions. The oxidation process involves the addition of an oxygen atom to the nitrogen atom in the piperazine ring of cetirizine, forming the N-oxide derivative .
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, sodium percarbonate
Catalysts: Sodium tungstate, molybdenum trioxide
Solvents: Aqueous medium, acetic acid
Major Products: The primary product of the oxidation reaction is this compound. This compound can be further analyzed and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
Cetirizine N-oxide has several applications in scientific research:
Chemistry: Used as a reference standard in the study of oxidation reactions and degradation processes of cetirizine.
Biology: Investigated for its potential effects on biological systems, particularly in the context of its parent compound, cetirizine.
Comparison with Similar Compounds
Cetirizine: The parent compound, widely used as an antihistamine.
Levocetirizine: An enantiomer of cetirizine, known for its higher potency and fewer side effects.
Hydroxyzine: A precursor to cetirizine, used for its sedative and anti-anxiety effects.
Uniqueness: Cetirizine N-oxide is unique due to its formation through the oxidation of cetirizine. This compound serves as a marker for the stability and degradation of cetirizine in various formulations. Its distinct chemical structure and properties make it a valuable reference standard in scientific research .
Properties
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-1-oxidopiperazin-1-ium-1-yl]ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)23-10-12-24(27,13-11-23)14-15-28-16-20(25)26/h1-9,21H,10-16H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDOUUOLLFEMJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)(CCOCC(=O)O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90891484 | |
Record name | Cetirizine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90891484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-80-8 | |
Record name | 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-oxido-1-piperazinyl]ethoxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cetirizine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1076199808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cetirizine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90891484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CETIRIZINE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU9Z3NRN9V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How is cetirizine N-oxide formed and what are its characteristics?
A1: this compound is a product of cetirizine hydrochloride oxidation. Research has primarily focused on the kinetics and mechanism of this oxidation process using potassium permanganate (MnO₄-) in an acidic medium []. This reaction was found to be first order with respect to both potassium permanganate and cetirizine hydrochloride concentrations, indicating a direct interaction between the two. The reaction rate increases with increasing pH, suggesting the involvement of the conjugate base of cetirizine hydrochloride in the rate-determining step [].
Q2: What analytical techniques are employed in studying this compound formation?
A2: The study by Hassan et al. [] employed spectrophotometry to monitor the oxidation of cetirizine hydrochloride. This technique allows for the measurement of absorbance changes over time, providing insights into the reaction kinetics and helping determine the reaction order and rate constants. While this study elucidated the reaction mechanism, further research is needed to fully characterize this compound, including its molecular formula, weight, and spectroscopic data.
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